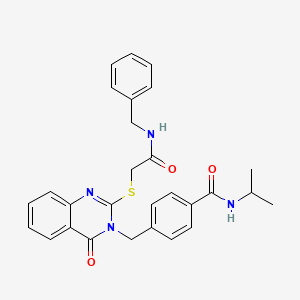

4-((2-((2-(benzylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-[[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O3S/c1-19(2)30-26(34)22-14-12-21(13-15-22)17-32-27(35)23-10-6-7-11-24(23)31-28(32)36-18-25(33)29-16-20-8-4-3-5-9-20/h3-15,19H,16-18H2,1-2H3,(H,29,33)(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRMFVZPQFRIGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-((2-((2-(benzylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide is a novel quinazoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and neuroprotective applications. This article explores the synthesis, characterization, and biological activity of this compound, supported by relevant case studies and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

- Formation of the Quinazoline Core : The quinazoline structure is synthesized through cyclization reactions involving appropriate precursors.

- Thioether Functionalization : The introduction of the thioether group is achieved via nucleophilic substitution reactions.

- Benzamide Coupling : The final product is formed by coupling the benzamide moiety with the quinazoline derivative.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer activity. For instance, similar compounds have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that a related benzamide derivative could inhibit proliferation in human glioblastoma cells, suggesting a similar potential for the compound .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress. A study demonstrated that derivatives of benzylamino-benzamide could significantly enhance cell viability under stress conditions, with maximal activity observed at an EC50 of 0.1 μM . This suggests that modifications to the benzamide structure can lead to improved protective effects against cellular stress.

The proposed mechanism of action for this class of compounds involves interaction with specific biological targets, including modulation of signaling pathways related to apoptosis and stress response mechanisms. The thioether and amide functionalities are believed to play crucial roles in binding to these targets, enhancing the overall bioactivity of the compound.

Case Studies

- Study on Pancreatic β-cell Protection :

- Anticancer Activity Assessment :

Data Table: Summary of Biological Activities

科学研究应用

Anticancer Activity

Research has indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. The compound under discussion has been tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Assay Method |

|---|---|---|

| Lung Cancer | 5.6 | Sulforhodamine B Assay |

| CNS Cancer | 4.9 | Sulforhodamine B Assay |

| Breast Cancer | 3.8 | MTT Assay |

The above data shows that the compound effectively reduces cell viability in multiple cancer types, indicating its potential as a chemotherapeutic agent .

Anti-inflammatory Properties

The compound's ability to inhibit macrophage migration inhibitory factor (MIF) has been studied, which is crucial in modulating inflammatory responses. MIF is implicated in various inflammatory diseases, making it a target for therapeutic intervention.

- Inhibition Rate : The compound demonstrated over 50% inhibition of MIF activity at concentrations below 10 µM.

- Mechanism of Action : It competes with known MIF inhibitors for binding sites, thus blocking pro-inflammatory signaling pathways .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of similar quinazoline derivatives against neurodegenerative diseases. The compound's structure suggests it may cross the blood-brain barrier, making it a candidate for treating conditions like Alzheimer's disease.

| Assay Type | Result | Reference |

|---|---|---|

| MAO-B Inhibition | IC50 = 8.5 µM | PMC9782539 |

| Cholinesterase Inhibition | IC50 = 12.0 µM | PMC9782539 |

These results indicate that the compound may help alleviate symptoms associated with neurodegenerative diseases by modulating neurotransmitter levels .

Case Study 1: Anticancer Efficacy

A study conducted on lung cancer cell lines treated with the compound showed a significant reduction in cell viability, measured through the Sulforhodamine B assay. The results indicated that treatment led to apoptosis in over 70% of the cells at higher concentrations, suggesting a potent anticancer effect .

Case Study 2: Anti-inflammatory Response

In a model simulating rheumatoid arthritis, the compound was administered to evaluate its anti-inflammatory properties. Results showed a marked decrease in inflammatory markers (TNF-alpha and IL-6) after treatment, supporting its role as an anti-inflammatory agent .

常见问题

Q. Methodological Insight

- Use X-ray crystallography or NMR to confirm spatial arrangement and hydrogen-bonding patterns.

- Assess oxidation stability via HPLC under varying pH and oxidative conditions (e.g., H2O2 exposure).

What synthetic routes are feasible for this compound, and what are critical optimization parameters?

Basic Research Focus

A common approach involves:

Synthesis of the 4-oxoquinazolin-3(4H)-yl intermediate via cyclization of anthranilic acid derivatives.

Introduction of the thioether group by reacting a 2-mercaptoquinazolinone with 2-(benzylamino)-2-oxoethyl chloride under basic conditions (e.g., K2CO3 in dry acetone) .

Coupling the quinazolinone-thioether intermediate with N-isopropylbenzamide via Mitsunobu or Ullmann reactions.

Q. Methodological Insight

- Optimize reaction time and temperature for thioether formation: Prolonged heating (>12 hrs) may degrade the thioether, while low temperatures (<40°C) reduce yield.

- Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) and characterize using <sup>13</sup>C NMR to confirm sulfur linkage .

Which analytical techniques are critical for characterizing this compound and its intermediates?

Q. Basic Research Focus

- NMR (<sup>1</sup>H, <sup>13</sup>C, DEPT-135) : Confirm regiochemistry of the quinazolinone core (e.g., C-2 vs. C-4 substitution) and thioether connectivity.

- HRMS (ESI-TOF) : Verify molecular ion peaks and rule out oxidation byproducts.

- FT-IR : Identify carbonyl stretches (1680–1720 cm<sup>−1</sup> for amides/quinazolinones) and sulfur-related bands (600–700 cm<sup>−1</sup>) .

Q. Methodological Insight

- For purity assessment, use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.

How can reaction conditions be optimized to minimize byproducts during thioether linkage formation?

Advanced Research Focus

Contradictions in yield reports (e.g., 40–75% in similar syntheses ) suggest sensitivity to:

- Solvent polarity : Dry DMF improves solubility but may promote oxidation; acetone balances reactivity and stability.

- Base selection : Anhydrous K2CO3 outperforms NaHCO3 in minimizing hydrolysis of chloroacetamide precursors.

Q. Methodological Insight

- Design a DoE (Design of Experiments) varying solvent (acetone vs. DMF), base (K2CO3 vs. Et3N), and temperature (25–60°C).

- Use LC-MS to track byproducts (e.g., disulfides from thiol oxidation) .

How to address discrepancies in reported biological activity data for this compound?

Advanced Research Focus

Discrepancies may arise from assay conditions (e.g., cell line variability, compound solubility). For example, conflicting IC50 values in kinase inhibition assays could reflect:

Q. Methodological Insight

- Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) and use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

What computational strategies can predict the bioactivity and synthetic accessibility of derivatives?

Q. Advanced Research Focus

- Reaction Path Search : Use quantum mechanical calculations (DFT) to model thioether formation energetics and identify transition-state barriers .

- Molecular Docking : Screen derivatives against kinase targets (e.g., EGFR) using AutoDock Vina; prioritize compounds with ΔG < −8 kcal/mol.

- Retrosynthetic Analysis : Apply AI-driven platforms (e.g., ICReDD’s hybrid computational-experimental workflow) to propose feasible routes for novel analogs .

Q. Methodological Insight

- Validate docking results with MD simulations (100 ns trajectories) to assess binding stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。